2-(benzylthio)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzylthio group, a thiophene ring, and a pyrazolopyridine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the core pyrazolopyridine structure, followed by the addition of the benzylthio and thiophene groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzylthio group, the thiophene ring, and the pyrazolopyridine ring. The interactions between these groups could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzylthio group, for example, might undergo reactions with electrophiles, while the pyrazolopyridine ring might participate in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. For example, the presence of the benzylthio group might increase the compound’s lipophilicity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has shown the versatility of similar compounds in synthesizing a wide range of heterocycles, which are crucial in medicinal chemistry for developing new therapeutic agents. For example, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm highlighted the potential of such compounds in agricultural applications (Fadda et al., 2017). Moreover, the generation of a structurally diverse library through alkylation and ring closure reactions emphasized the chemical versatility and potential for creating novel molecules with tailored properties (Roman, 2013).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of compounds derived from similar structures have been explored, indicating their potential as therapeutic agents. For instance, certain thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety demonstrated promising antimicrobial activities (Gouda et al., 2010). Additionally, novel acetamide, pyrrole, and thiophene derivatives containing a pyrazole moiety showed significant antitumor activity, highlighting the potential for cancer treatment (Alqasoumi et al., 2009).
Enzyme Inhibition for Therapeutic Applications
The compound's structural features suggest potential for developing enzyme inhibitors, which could lead to new treatments for diseases involving overexpression of specific enzymes. For example, a study on acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors for treating diseases associated with ACAT-1 overexpression illustrates the therapeutic implications of such compounds (Shibuya et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzylsulfanyl-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-24-20-18(14(10-16(25)22-20)15-8-5-9-28-15)19(23-24)21-17(26)12-27-11-13-6-3-2-4-7-13/h2-9,14H,10-12H2,1H3,(H,22,25)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEPJPXKMOSFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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